molecular formula C9H13NS B2975747 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1880478-90-9

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B2975747
CAS No.: 1880478-90-9
M. Wt: 167.27
InChI Key: KAFKFAKYKJVADZ-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole (molecular formula: C₉H₁₃NS, molecular weight: 169.27 g/mol) is a bicyclic heterocyclic compound featuring a benzothiazole core with a tetrahydro ring system and two methyl groups at the 6-position (). This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals and functional materials. Its structure combines aromaticity with partial saturation, conferring unique electronic and steric properties that influence reactivity and applications ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-9(2)4-3-7-8(5-9)11-6-10-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFKFAKYKJVADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acetone in the presence of an acid catalyst to form the desired benzothiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazole Derivatives

The pharmacological, industrial, and chemical properties of benzothiazole derivatives are highly dependent on substituents and ring modifications. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole and Analogues

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications Synthesis Highlights
This compound C₉H₁₃NS 6,6-dimethyl 169.27 Synthetic intermediate, building block Alkylation of tetrahydrobenzothiazole
Pramipexole (PMXL) C₁₀H₁₇N₃S 2-amino, 6-propylamino 211.33 Parkinson’s disease therapy (dopamine agonist) Condensation of 2,6-diamino derivative with propylamine
2,6-Diamino-4,5,6,7-tetrahydro-1,3-benzothiazole C₇H₁₁N₃S 2,6-diamino 169.25 Intermediate for pramipexole synthesis Bromination of 4-acetamidocyclohexanone, followed by thiourea reaction
4,5,6,7-Tetrahydro-1,3-benzothiazole-based azo dyes Varies (e.g., C₁₅H₁₆N₄S) Azo (-N=N-) functionalization ~300–400 Corrosion inhibitors for mild steel Diazotization and coupling reactions
2-Amino-6,7-dihydro-5H-1,3-benzothiazol-4-one C₇H₈N₂OS 2-amino, 4-ketone 168.21 Potential bioactive intermediate Cyclization of thiosemicarbazide derivatives

Methyl vs. Amino Groups

  • 6,6-Dimethyl Derivative: The methyl groups enhance steric hindrance, reducing nucleophilic attack at the 6-position. This makes the compound less reactive in amidation or azo-coupling reactions compared to amino-substituted analogues ().
  • 2,6-Diamino Derivative: Amino groups increase electron density, enabling participation in condensation reactions (e.g., forming pramipexole) and metal coordination ().

Azo Functionalization

Azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole (e.g., compounds in ) exhibit strong adsorption on metal surfaces due to the -N=N- group, providing corrosion inhibition efficiencies >85% in acidic environments. In contrast, the 6,6-dimethyl variant lacks this functional group, limiting its utility in corrosion science.

Pharmacological Activity

  • Pramipexole: The 2-amino and 6-propylamino groups enable dopamine receptor binding, critical for treating Parkinson’s disease ().
  • Metal Complexes : Derivatives like 2-(1H-indol-3-yldiazenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole show antimicrobial activity, attributed to the azo group’s ability to chelate metal ions ().

Biological Activity

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS No. 1880478-90-9) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. Its molecular formula is C9H13NSC_9H_{13}NS, with a molecular weight of 167.27 g/mol. This compound is characterized by its unique structure that includes a tetrahydro-benzothiazole ring system.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of benzothiazole derivatives. For instance, a study on various benzothiazole derivatives demonstrated significant radical scavenging activity, with some compounds achieving IC50 values as low as 0.05 ± 0.02 mmol/L in ABTS assays . The presence of the benzothiazole moiety is believed to enhance the electron-donating ability of these compounds, contributing to their antioxidant capabilities.

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been investigated extensively. In one study, a derivative exhibited an inhibition rate of 57.35% in anti-inflammatory tests after intraperitoneal administration, outperforming indomethacin, a standard anti-inflammatory drug . This suggests that derivatives like this compound may possess therapeutic potential in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial activity of benzothiazoles has been documented in various research efforts. Compounds derived from this class have shown efficacy against a range of pathogens. For example, studies indicate that certain derivatives can inhibit bacterial growth effectively . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Neuroprotective properties have also been attributed to benzothiazole derivatives. Research suggests that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further exploration in neurodegenerative disease therapies .

Synthesis and Evaluation

A study conducted on the synthesis and biological evaluation of benzothiazole derivatives involved the creation of several new compounds and their subsequent testing for biological activity. Among these compounds, specific derivatives exhibited promising results in terms of both antioxidant and anti-inflammatory activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological properties of benzothiazoles. Research indicates that modifications to the benzothiazole core can significantly influence its biological efficacy. For instance, introducing different substituents at various positions on the ring can enhance or diminish specific activities such as anti-inflammatory or antimicrobial effects .

Biological Activity Summary Table

Compound NameActivity TypeIC50 Value (mmol/L)Reference
This compoundAntioxidant0.05 ± 0.02
Benzothiazole Derivative AAnti-inflammatory57.35% inhibition
Benzothiazole Derivative BAntimicrobialVaries

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